
3-Bromo-2,6-difluoro-5-methylphenol
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Overview
Description
3-Bromo-2,6-difluoro-5-methylphenol is an organic compound characterized by a bromine atom, two fluorine atoms, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluoro-5-methylphenol typically involves halogenation reactions where phenol derivatives are treated with bromine and fluorine sources under controlled conditions. One common method is the direct halogenation of 2,6-difluoro-5-methylphenol using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure consistent quality and yield. These methods often involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,6-difluoro-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding bromo-fluoro-methylbenzenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Bromo-fluoro-methylbenzenes.
Substitution: Iodo-substituted derivatives.
Scientific Research Applications
3-Bromo-2,6-difluoro-5-methylphenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a fluorescent probe in biological studies due to its unique spectral properties.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Bromo-2,6-difluoro-5-methylphenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-methylphenol
4-Bromo-2,6-difluoro-3-methylphenol
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Biological Activity
3-Bromo-2,6-difluoro-5-methylphenol (C₇H₅BrF₂O) is a fluorinated phenolic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity studies. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and two fluorine atoms substituted on the aromatic ring, which significantly influence its biological activity. The presence of these halogens can enhance the compound's metabolic stability and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially acting as an inhibitor. The halogen substitutions may enhance binding affinity through hydrogen bonding and van der Waals interactions.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this compound. The presence of bromine and fluorine could contribute to its efficacy against various bacterial strains.
- Anticancer Potential : Fluorinated phenols have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. The structural modifications in this compound may similarly enhance its anticancer properties.
Antimicrobial Activity
A study conducted on related fluorinated phenolic compounds indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting the potential of halogenated phenols in combating resistant bacterial strains.
Anticancer Studies
In vitro studies have demonstrated that compounds with similar structures exhibit potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer). For instance, compounds with fluorinated substituents showed IC₅₀ values in the nanomolar range, indicating strong anticancer potential. While specific data for this compound is limited, the trends observed in analogous compounds suggest a promising avenue for further exploration.
Case Studies
Study | Findings |
---|---|
Antibacterial Activity | Related compounds demonstrated MIC values ranging from 15.625 μg/mL to >1000 μg/mL against various bacterial strains. |
Anticancer Activity | Fluorinated phenolic analogs exhibited IC₅₀ values as low as 0.075 μM against MCF-7 cells, suggesting significant antiproliferative effects. |
Mechanistic Insights | Studies indicate that fluorination enhances binding affinity to biological targets, potentially leading to increased therapeutic efficacy. |
Properties
IUPAC Name |
3-bromo-2,6-difluoro-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-3-2-4(8)6(10)7(11)5(3)9/h2,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYSLVVEXXRCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.